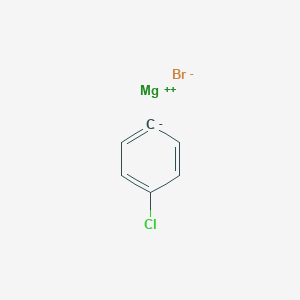
magnesium;chlorobenzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;chlorobenzene;bromide is a type of Grignard reagent, which is an organomagnesium compound. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound is formed by the reaction of magnesium with chlorobenzene and bromobenzene, resulting in a highly reactive intermediate that can be used in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of magnesium;chlorobenzene;bromide involves the reaction of magnesium turnings with a mixture of chlorobenzene and bromobenzene in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically initiated by adding a small amount of iodine or ethyl bromide to activate the magnesium surface. The mixture is then refluxed under a nitrogen atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of Grignard reagents like this compound is carried out in large reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the consistency and yield of the product. The reaction is typically conducted in a continuous flow system to maximize efficiency and minimize the risk of side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;chlorobenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Oxidation: Reacts with oxygen to form magnesium alkoxides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common electrophiles that react with this compound.
Solvents: Anhydrous diethyl ether or THF are typically used to dissolve the reagents and facilitate the reaction.
Major Products
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
Carboxylic Acids: When reacted with carbon dioxide, the product is a carboxylic acid after acid workup.
Wissenschaftliche Forschungsanwendungen
Magnesium;chlorobenzene;bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of magnesium;chlorobenzene;bromide involves the nucleophilic addition of the organomagnesium compound to an electrophilic carbon atom. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the formation of a new carbon-carbon bond. This reaction proceeds through a concerted mechanism, where the nucleophile attacks the electrophile, forming a tetrahedral intermediate that collapses to yield the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Methylmagnesium Bromide: A simpler Grignard reagent used for similar types of reactions.
Ethylmagnesium Bromide: Similar to methylmagnesium bromide but with an ethyl group instead of a methyl group.
Uniqueness
Magnesium;chlorobenzene;bromide is unique due to the presence of both chlorobenzene and bromobenzene, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents allows for the formation of more complex molecules compared to simpler Grignard reagents .
Eigenschaften
IUPAC Name |
magnesium;chlorobenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJIPJMUYCUTOV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)Cl.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
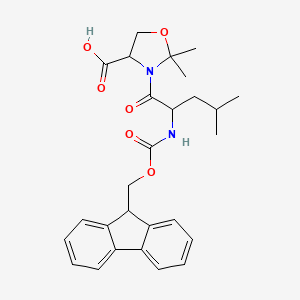
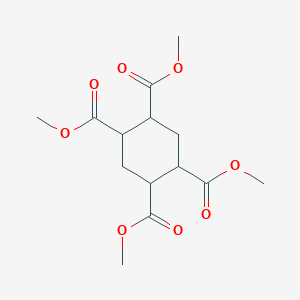
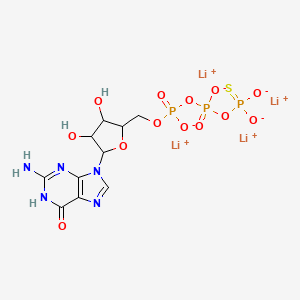

![(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid](/img/structure/B15286775.png)
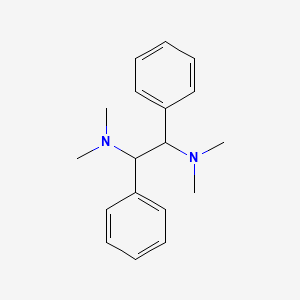

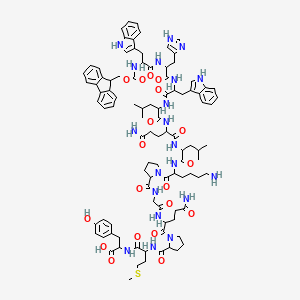
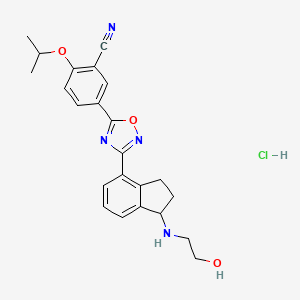

![3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)
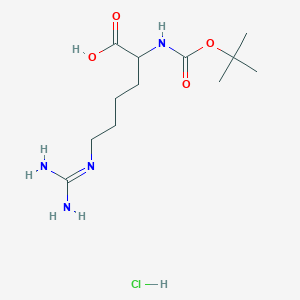
![5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B15286846.png)

